molecular formula C12H14N2O2 B4896642 N-(2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

N-(2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B4896642
M. Wt: 218.25 g/mol
InChI Key: QWBDMAQVGFTSSI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethanediamide backbone with substituents at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of 2-methylphenylamine with prop-2-en-1-ylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.

    Industry: In industrial applications, the compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide: The compound itself.

    N-(2-methylphenyl)-N’-(prop-2-en-1-yl)propanediamide: A similar compound with a propanediamide backbone.

    N-(2-methylphenyl)-N’-(prop-2-en-1-yl)butanediamide: A similar compound with a butanediamide backbone.

Uniqueness

N-(2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

N'-(2-methylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBDMAQVGFTSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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